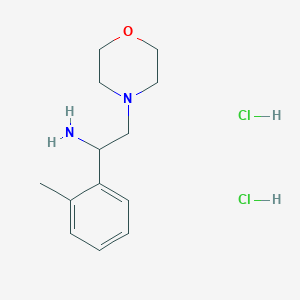
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride
Descripción general
Descripción
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2O and its molecular weight is 293.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine dihydrochloride, also known by its CAS number 1281152-67-7, is a compound with significant potential in medicinal chemistry. Its molecular formula is C13H22Cl2N2O, and it has a molecular weight of approximately 293.23 g/mol. This compound is primarily utilized in research settings for its biological activities, which are of interest in various therapeutic areas.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H22Cl2N2O |
| Molecular Weight | 293.23 g/mol |
| Purity | ≥ 95% |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and oncology. The compound's structure suggests potential interactions with neurotransmitter systems and cancer cell lines.
- Neuropharmacological Effects : Initial studies have suggested that similar compounds in this class may exhibit effects on neurotransmitter uptake and receptor modulation, indicating potential use as anxiolytics or antidepressants.
- Antitumor Activity : Compounds with structural similarities have shown promising antitumor effects. For instance, derivatives containing morpholine groups have been reported to inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar properties.
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
-
Study on Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of morpholine-containing compounds against human cancer cell lines. The results indicated that modifications to the morpholine structure significantly enhanced cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 0.5 to 5 μM .
- Neuroprotective Properties :
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
- The presence of the morpholine ring is essential for enhancing solubility and bioavailability.
- Substituents on the aromatic ring (e.g., methyl groups) can influence binding affinity to target receptors, affecting both potency and selectivity.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11-4-2-3-5-12(11)13(14)10-15-6-8-16-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQRELLALJIBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN2CCOCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















